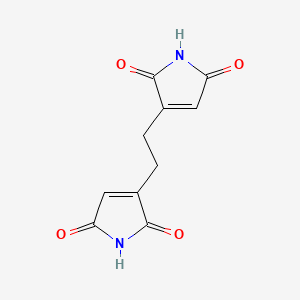

3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione): , also known as N,N’-Ethylenebismaleimide, is a compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound is characterized by its two maleimide groups connected by an ethylene bridge, making it a versatile reagent in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) typically involves the reaction of maleic anhydride with ethylenediamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:

Addition Reactions: The maleimide groups can participate in Michael addition reactions with nucleophiles such as amines and thiols.

Cycloaddition Reactions: It can undergo Diels-Alder reactions with dienes to form cyclohexene derivatives.

Substitution Reactions: The compound can also participate in substitution reactions where the maleimide groups are replaced by other functional groups.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols

Solvents: DMF, DMSO

Catalysts: Lewis acids for cycloaddition reactions

Major Products: The major products formed from these reactions include various substituted maleimides and cyclohexene derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Applications in Chemistry

Cross-Linking Reagent

3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) serves as a cross-linking agent in polymer chemistry. Its maleimide groups react with nucleophiles such as amines and thiols to form stable covalent bonds. This property is crucial in synthesizing high-performance polymers and advanced materials.

Reactivity and Reaction Types

The compound participates in various chemical reactions:

- Michael Addition Reactions : It can react with nucleophiles to form substituted maleimides.

- Cycloaddition Reactions : It can undergo Diels-Alder reactions with dienes.

- Substitution Reactions : The maleimide groups can be replaced by other functional groups.

| Reaction Type | Description |

|---|---|

| Michael Addition | Forms thioether or amide linkages with nucleophiles |

| Diels-Alder Reaction | Produces cyclohexene derivatives |

| Substitution | Replacement of maleimide groups with other groups |

Applications in Biology and Medicine

Bioconjugation Techniques

In biological research, this compound is utilized to study protein-protein interactions. Its ability to form stable linkages makes it suitable for developing drug delivery systems and stabilizing protein structures.

Case Study: Drug Delivery Systems

Research has shown that using 3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) as a linker in drug delivery systems enhances the stability and efficacy of therapeutic agents. The compound facilitates the targeted delivery of drugs to specific cells by forming stable conjugates with drug molecules.

Industrial Applications

High-Performance Adhesives and Coatings

Industrially, this compound is used in producing adhesives and coatings that require strong bonding capabilities. Its cross-linking ability contributes to the durability and performance of these materials.

| Industry Application | Description |

|---|---|

| Adhesives | Used in high-performance bonding applications |

| Coatings | Enhances durability and resistance of coatings |

| Composites | Forms strong covalent bonds in composite materials |

Wirkmechanismus

The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) involves the formation of covalent bonds with nucleophilic groups such as thiols and amines. The maleimide groups react with these nucleophiles to form stable thioether or amide linkages. This cross-linking ability is crucial in its applications in polymer chemistry and bioconjugation .

Vergleich Mit ähnlichen Verbindungen

- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide

- N,N’-(1,3-Phenylene)dimaleimide

- 1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)

Uniqueness: Compared to these similar compounds, 3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) is unique due to its shorter ethylene bridge, which allows for closer proximity cross-linking. This makes it particularly useful in applications requiring precise control over molecular distances, such as in the study of protein structures and interactions .

Biologische Aktivität

3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione), also known by its CAS number 1823773-11-0, is a compound with significant potential in medicinal chemistry due to its structural similarity to other biologically active pyrrole derivatives. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C10H8N2O4

- Molecular Weight: 220.18 g/mol

- CAS Number: 1823773-11-0

- Structural Characteristics: The compound features a bis-pyrrole structure which is critical for its biological activity.

Biological Activity Overview

The biological activity of 3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

Antitumor Activity

Research indicates that pyrrole derivatives can act as tyrosine kinase inhibitors. For instance, studies on similar compounds have shown their ability to inhibit the growth of cancer cell lines by interfering with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2. The structural modifications in these compounds can significantly influence their potency and selectivity against cancer cells .

Case Study:

A derivative structurally related to 3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) demonstrated a growth inhibition effect on colon cancer cell lines (HCT-116, SW-620) with a GI50 value around 1.0−1.6×10−8 M . This highlights the potential of similar compounds in targeted cancer therapies.

Anti-inflammatory Activity

Pyrrole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . The inhibition of PBMC proliferation was observed at varying concentrations, suggesting a dose-dependent effect.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of colon cancer cell lines | |

| Anti-inflammatory | Reduced IL-6 and TNF-α production | |

| Cytotoxicity | Low toxicity at therapeutic doses |

The precise mechanism by which 3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:

- Inhibition of Kinase Activity: By mimicking ATP or binding to ATP-binding sites on kinases.

- Membrane Interaction: Potential intercalation into lipid bilayers affecting membrane integrity and function .

- Cytokine Modulation: Directly influencing signaling pathways that regulate inflammatory responses.

Eigenschaften

IUPAC Name |

3-[2-(2,5-dioxopyrrol-3-yl)ethyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-7-3-5(9(15)11-7)1-2-6-4-8(14)12-10(6)16/h3-4H,1-2H2,(H,11,13,15)(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGKKBZBLVSJLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC1=O)CCC2=CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.